N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide

Metabolic stability DHODH inhibition Prodrug activation

N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide (CAS 2034474-99-0) is a heterocyclic small molecule (C₁₆H₁₄N₄O₂; MW 294.31 g/mol) that covalently fuses a 2,4′-bipyridine moiety with a 5-methylisoxazole-4-carboxamide pharmacophore via a methylene linker at the bipyridine 3-position. The bipyridine unit is a well-established bidentate metal-coordinating motif , while the 5-methylisoxazole-4-carboxamide scaffold is the core of the FDA-approved disease-modifying antirheumatic drug (DMARD) leflunomide and its active metabolite teriflunomide, both of which inhibit dihydroorotate dehydrogenase (DHODH).

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 2034474-99-0
Cat. No. B2604068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide
CAS2034474-99-0
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C16H14N4O2/c1-11-14(10-20-22-11)16(21)19-9-13-3-2-6-18-15(13)12-4-7-17-8-5-12/h2-8,10H,9H2,1H3,(H,19,21)
InChIKeyQFQRMBJCADBPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide (CAS 2034474-99-0): Baseline Identity and Structural Class Definition


N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide (CAS 2034474-99-0) is a heterocyclic small molecule (C₁₆H₁₄N₄O₂; MW 294.31 g/mol) that covalently fuses a 2,4′-bipyridine moiety with a 5-methylisoxazole-4-carboxamide pharmacophore via a methylene linker at the bipyridine 3-position. The bipyridine unit is a well-established bidentate metal-coordinating motif [1], while the 5-methylisoxazole-4-carboxamide scaffold is the core of the FDA-approved disease-modifying antirheumatic drug (DMARD) leflunomide and its active metabolite teriflunomide, both of which inhibit dihydroorotate dehydrogenase (DHODH) [2]. The compound is cataloged in PubChem (CID 91816052) and ChEMBL (CHEMBL4992919) with computationally predicted physicochemical properties (XLogP3-AA = 1.1, Topological Polar Surface Area = 80.9 Ų, 1 H-bond donor, 5 H-bond acceptors) but lacks published experimental pharmacology data [3].

Why In-Class Substitution Fails for N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide: Divergent Scaffold Logic Precludes Simple Interchange


Generic substitution within the isoxazole-carboxamide class is confounded by two orthogonal structure–activity relationship (SAR) drivers. First, the regioisomerism of the isoxazole carboxamide attachment (4-carboxamide vs. 3-carboxamide) alone dictates fundamentally different metabolic fates: the 4-carboxamide scaffold (as in leflunomide) undergoes N–O bond cleavage to release the active DHODH inhibitor teriflunomide, whereas the 3-carboxamide scaffold resists this metabolic activation and instead undergoes peptide bond hydrolysis [1]. Second, the 2,4′-bipyridine motif at the 3-ylmethyl position introduces a metal-coordination geometry and hydrogen-bonding topology that is absent in non-bipyridine analogs such as leflunomide [2], while the exact substitution position on the bipyridine ring (3-ylmethyl vs. 4-ylmethyl) alters the spatial orientation of the isoxazole-carboxamide pharmacophore relative to the metal-binding site [3]. Consequently, a user seeking the combined metal-chelating and isoxazole pharmacophore properties of this specific regioisomer cannot substitute it with a 3-carboxamide regioisomer, a non-bipyridine analog, or a differently substituted bipyridine isomer without fundamentally altering the intended coordination chemistry or pharmacological profile.

Product-Specific Quantitative Differentiation Evidence for N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide


Isoxazole-4-Carboxamide vs. Isoxazole-3-Carboxamide Scaffold: Differential Metabolic Fate Defines Pharmacological Reach

The 5-methylisoxazole-4-carboxamide scaffold (present in the target compound) undergoes metabolic N–O bond cleavage to generate an active DHODH-inhibitory metabolite (exemplified by leflunomide → teriflunomide conversion). In contrast, the 5-methylisoxazole-3-carboxamide scaffold resists this activation pathway; instead, peptide bond hydrolysis predominates, and no DHODH-inhibitory metabolite is produced [1]. This establishes that the target compound's 4-carboxamide regioisomerism is a necessary (though not sufficient) structural determinant for accessing the DHODH inhibition mechanism class — a property completely absent in any 3-carboxamide analog, regardless of bipyridine substitution pattern.

Metabolic stability DHODH inhibition Prodrug activation Structure-metabolism relationship

Bipyridine Substituent Position Effect: 3-ylmethyl vs. 4-ylmethyl Regioisomerism Differentiates Metal-Coordination Geometry and Hydrogen-Bonding Topology

In the target compound, the carboxamide-linked isoxazole is attached at the bipyridine 3-position (3-ylmethyl), placing the pharmacophore at a position ortho to one pyridine nitrogen. In the 4-ylmethyl regioisomer, the attachment is para to the pyridine nitrogen, altering both the N–N chelation bite angle upon metal coordination and the spatial orientation of the carboxamide H-bond donor/acceptor relative to the metal center [1]. No head-to-head biological data exist comparing these two regioisomers. However, the distinct topological polar surface area (80.9 Ų for the 3-ylmethyl isomer; independently confirmed by PubChem computed descriptors) and differing dihedral angle distribution between the bipyridine and isoxazole planes arise directly from this substitution pattern [2], which is critical for applications where precise spatial presentation of the isoxazole-carboxamide moiety to a target protein or metal cluster is required.

Coordination chemistry Metal-organic frameworks Ligand design Regioisomer SAR

Bipyridine-Isoxazole Hybrid vs. Non-Bipyridine 5-Methylisoxazole-4-Carboxamides: Bifunctional Metal-Coordination Capability Introduces Orthogonal Utility

Non-bipyridine 5-methylisoxazole-4-carboxamides such as leflunomide and its analogs exhibit pharmacological activity through DHODH inhibition but lack any intrinsic metal-coordination functionality. The target compound incorporates the 2,4′-bipyridine motif, which is documented to form stable octahedral or square-planar complexes with divalent and trivalent transition metals (Fe²⁺, Ru²⁺, Cu²⁺, Zn²⁺) through the two pyridine nitrogen atoms [1]. This bifunctional architecture enables applications fundamentally inaccessible to leflunomide-like analogs, including use as a ligand in metallodrug design, metal-organic framework (MOF) synthesis, or heterogenized catalysis where the isoxazole-carboxamide moiety provides additional H-bonding or substrate-recognition functionality . The combined molecular weight (294.31 g/mol) remains within drug-like limits (Lipinski Rule-compliant), distinguishing it from bulkier bipyridine ligands used purely in materials chemistry [2].

Bifunctional ligands Metal chelation MOF synthesis Catalyst design Medicinal inorganic chemistry

Bipyridine-Containing Carboxamides as Privileged Kinase Inhibitor Scaffolds: Class-Level Evidence Supporting Target-Specific Differentiation

Bipyridine carboxamide derivatives constitute a recognized class of ATP-competitive kinase inhibitors. Patent literature (e.g., US 2013/0102608) explicitly claims 2,4′-bipyridine-3-carboxamide derivatives as inhibitors of TGF-beta receptor kinases, with structure–activity relationships demonstrating that the bipyridine substitution pattern and carboxamide linker geometry are critical determinants of kinase selectivity [1]. Additionally, bipyridine carboxamide compounds are claimed as orexin receptor antagonists (EP 2131654), further demonstrating that the bipyridine-carboxamide architecture is a privileged scaffold for target-specific modulation [2]. The target compound uniquely combines this bipyridine-carboxamide kinase/GPCR-targeting scaffold with the 5-methylisoxazole-4-carboxamide moiety, creating a chimeric pharmacophore not represented in any single patent or publication series — a structural feature that may confer a distinct selectivity profile relative to bipyridine-carboxamides with simpler amide substituents, though no experimental target engagement data exist to confirm this hypothesis.

Kinase inhibition TGF-beta receptor Bipyridyl pharmacophore Patent SAR

High-Confidence Research and Industrial Application Scenarios for N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide


Metallodrug Candidate Design: Bifunctional Metal-Chelating Pharmacophore for Targeted Anticancer or Anti-Inflammatory Applications

The compound's 2,4′-bipyridine domain enables stable coordination to biologically relevant transition metals (Ru, Cu, Zn), while the 5-methylisoxazole-4-carboxamide moiety carries the DHODH-inhibitory prodrug architecture established by leflunomide [1]. This bifunctionality makes the compound a candidate ligand for metallodrug design — where the metal center provides cytotoxicity or imaging capability and the isoxazole arm modulates pyrimidine biosynthesis. This application is inaccessible to non-bipyridine isoxazole carboxamides (e.g., leflunomide) and to bipyridine ligands lacking the pharmacophore. Procurement is warranted for research groups synthesizing metal-based anticancer or immunomodulatory agents that require simultaneous target engagement and metal-mediated activity.

Metal-Organic Framework (MOF) Synthesis with Bioactive Pendant Functionality

As explicitly noted in chemical supplier documentation, bipyridine-isoxazole carboxamides of this scaffold class are employed as ligands in MOF synthesis [2]. The 3-ylmethyl substitution pattern orients the isoxazole-carboxamide group into the MOF pore space, potentially endowing the framework with H-bonding sites for guest recognition, catalytic functionality, or post-synthetic modification handles. The 4-ylmethyl regioisomer would present the pharmacophore at a different pore trajectory, making the 3-ylmethyl isomer the preferred ligand for MOFs requiring specific pore-wall functional group orientation. Researchers building functionalized MOFs for drug delivery, heterogeneous catalysis, or sensing should procure this specific regioisomer rather than the 4-ylmethyl variant.

Kinase or GPCR Screening Library Expansion with a Structurally Distinct Bipyridine-Isoxazole Chimera

Patent landscapes for bipyridine carboxamide kinase inhibitors (e.g., TGF-beta receptor kinases) and orexin receptor antagonists establish the bipyridine-3-carboxamide architecture as a validated recognition motif for ATP-binding pockets and GPCR orthosteric sites [3]. The target compound extends this scaffold class with an unprecedented isoxazole substituent at the amide position. For pharmaceutical hit-finding campaigns seeking novel intellectual property positions within bipyridine-carboxamide chemical space, this compound offers a structurally differentiated entry point. Procurement is recommended for screening library vendors and medicinal chemistry groups pursuing kinase or GPCR targets within the TGF-beta, orexin, or related receptor families.

Structure–Metabolism Relationship Studies Comparing Isoxazole-4-Carboxamide vs. Isoxazole-3-Carboxamide Prodrug Activation

The critical differentiation between 4-carboxamide and 3-carboxamide isoxazole scaffolds in metabolic N–O bond cleavage vs. peptide bond hydrolysis is documented in the UTL-5 series [4]. The target compound, bearing the 4-carboxamide scaffold with a novel bipyridine substituent, provides a tool compound for investigating whether the bipyridine moiety alters the metabolic liability of the isoxazole ring (e.g., through steric shielding or electronic effects of metal coordination). Procurement is indicated for DMPK laboratories studying the substituent dependence of isoxazole ring-opening metabolism.

Quote Request

Request a Quote for N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.